1-(4-Chlorophenyl)-2,2-dimethylpropanol
Description
1-(4-Chlorophenyl)-2,2-dimethylpropanol (CAS 5468-97-3) is a chlorinated aromatic alcohol with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to a tertiary alcohol (2,2-dimethylpropanol). Key physical properties include a density of 1.12 g/cm³, boiling point of 263.2°C, and flash point of 113°C .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3 |
InChI Key |
KVQHMAMNJSQJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-1-propanol (CAS 1034980-58-9)
- Molecular Formula : C₁₀H₁₃ClO (identical to the target compound) .
- Key Differences: Substituent Position: The benzene ring has 4-chloro-2-methyl substitution (vs. 4-chloro in the target compound). Alcohol Position: The hydroxyl group is on the first carbon of the propanol chain (vs. tertiary alcohol at C2 in the target) .
- The primary alcohol structure could increase reactivity compared to the tertiary alcohol in the target compound.
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Structure : Features a 4-fluorophenyl group and a tertiary amine hydrochloride (vs. 4-chlorophenyl and alcohol in the target) .
- Implications :
Functional Group Comparisons: Alcohols vs. Ketones
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)
- Structure: A chlorophenyl-substituted propenone (ketone) .
- Key Differences :
Halogenation and Environmental Impact
DDT and Metabolites (e.g., DDE, DDD)
- Structure : Polychlorinated biphenyl derivatives with historical use as insecticides .
- Comparison :
- Environmental Persistence: DDT’s stability led to bioaccumulation, whereas the target alcohol’s simpler structure may degrade more readily.
- Toxicity: DDT exhibits neurotoxic and endocrine-disrupting effects, while the target compound’s hazards are unspecified but likely distinct due to its alcohol group .
Physicochemical and Application Comparison Table
Key Research Findings and Implications
- Substituent Effects: Chlorine at the para position enhances electronic withdrawal, stabilizing the aromatic ring.
- Functional Group Influence :
- Agrochemical Relevance: Cyclopentanone derivatives with chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are critical intermediates for fungicides, hinting at possible applications for the target compound .
Preparation Methods
Solvent-Free Phase Transfer Catalysis
A green chemistry approach avoids traditional solvents by using pinacolone as both the reagent and solvent. This method employs NaOH and a phase transfer catalyst (e.g., methyltributylammonium chloride) .
Procedure :
-
Step 1 : Mix p-chlorobenzaldehyde (1 equiv) with excess pinacolone (10–50 equiv).
-
Step 2 : Add NaOH (3–10 equiv) and methyltributylammonium chloride (0.5–1.5 equiv).
-
Step 3 : Heat at 100–105°C for 2–4 hours.
Key Conditions :
Advantages : Eliminates solvent waste and achieves near-quantitative yields.
Palladium-Catalyzed Coupling and Reduction
This two-step method involves a Pd-catalyzed coupling of p-iodochlorobenzene with allyl alcohol, followed by sodium borohydride reduction .
Procedure :
-
Step 1 : React p-iodochlorobenzene (1 equiv) with allyl alcohol (1.2 equiv) using Pd(OAc)₂ (0.05–0.15 mol%) and tetramethylammonium chloride (0.9–1.5 equiv) in DMF at 50–100°C.
-
Step 2 : Reduce the intermediate aldehyde with NaBH₄ (0.25–0.35 equiv) at −20–10°C.
Key Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Reducing Agent | NaBH₄ |
| Temperature | 50–100°C (Step 1); −20–10°C (Step 2) |
| Yield | 70–75% |
Limitations : Requires handling of toxic palladium catalysts.
Friedel-Crafts Acylation Followed by Reduction
A multi-step route involving Friedel-Crafts acylation of indole derivatives with 4-chlorobenzoyl chloride, followed by reduction of the ketone to the alcohol .
Procedure :
-
Step 1 : Perform acylation using ZrCl₄ (1.5 equiv) in dichloroethane at 0–30°C.
-
Step 2 : Reduce the resulting ketone with LiAlH₄ in THF.
Key Conditions :
Applications : Suitable for synthesizing analogs with additional aromatic substituents.
Cobalt-Catalyzed C–H Functionalization
A newer method leveraging cobalt catalysts for direct benzylation of arenes. This approach avoids pre-functionalized substrates .
Procedure :
-
Step 1 : React 4-chlorophenylmagnesium bromide with 2,2-dimethylpropanal in the presence of Co(acac)₂ (5 mol%) and a ligand (e.g., 1,10-phenanthroline).
-
Step 2 : Quench with aqueous NH₄Cl and purify via column chromatography.
Key Conditions :
Advantages : Atom-economical and avoids halogenated intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Environmental Impact | Scalability |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | 85–90 | Moderate | Moderate (solvent use) | Industrial |
| Phase Transfer Catalysis | >95 | High | Low (solvent-free) | Industrial |
| Pd-Catalyzed Coupling | 70–75 | Low | Moderate (Pd waste) | Lab-scale |
| Friedel-Crafts Acylation | 60–70 | Moderate | High (harsh reagents) | Lab-scale |
| Co-Catalyzed C–H | 65–75 | High | Low | Emerging |
Key Takeaways :
-
The phase transfer catalysis method is optimal for industrial applications due to high yields and minimal waste.
-
Cobalt-catalyzed C–H functionalization shows promise for sustainable synthesis but requires further optimization.
For specialized applications requiring chiral purity, enzymatic resolution or asymmetric catalysis (e.g., using Ru-BINAP complexes) may be employed, though these are not covered in the cited literature .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2,2-dimethylpropanol?
The synthesis of this compound can be achieved through multi-step organic reactions. A common strategy involves Friedel-Crafts acylation (adapted from similar chlorophenyl compounds), where 4-chlorobenzene reacts with a branched acyl chloride (e.g., 2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent reduction of the ketone intermediate using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the target alcohol . Alternative routes may involve nucleophilic substitution of halogenated precursors, leveraging the reactivity of chloroaryl groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the 4-chlorophenyl group, methyl substituents, and hydroxyl proton .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₅ClO) and fragmentation patterns .
- Infrared Spectroscopy (FTIR) : Identification of O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches .
Q. How should researchers handle and store this compound safely?
- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption or degradation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation risks .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Temperature Control : Maintain anhydrous conditions and low temperatures (−10°C to 0°C) during Friedel-Crafts acylation to suppress side reactions like polyacylation .
- Catalyst Selection : Use AlCl₃ or FeCl₃ for efficient electrophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .
Q. What computational methods predict the compound’s interaction with biological targets?
Q. How can researchers resolve contradictions in spectral data during characterization?
Q. What strategies mitigate side reactions in halogenated intermediates?
- Protecting Groups : Temporarily block the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during halogenation steps to prevent oxidation .
- Regioselective Catalysts : Employ Pd-based catalysts for controlled cross-coupling reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of similar compounds?
- Structural Comparison : Use X-ray crystallography or computational modeling to identify conformational differences between analogs (e.g., sulfonyl vs. non-sulfonyl derivatives) .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, solvent controls) to isolate variables .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%)* | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, 2,2-dimethylpropanoyl chloride, 0°C | 65–75 | |
| Ketone Reduction | NaBH₄, MeOH, RT | 80–85 | |
| Halogen Substitution | KI, acetone, reflux | 70–78 |
*Hypothetical yields based on analogous reactions.
Q. Table 2: NMR Spectral Peaks
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4-Chlorophenyl | 7.2–7.4 (d, 2H) | 128–135 |
| 2,2-Dimethylpropanol | 1.2 (s, 6H) | 28, 70 |
| –OH | 2.1 (s, 1H) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
